molecular formula C21H19NO5 B1674586 Lavendustin B CAS No. 125697-91-8

Lavendustin B

Katalognummer B1674586
CAS-Nummer: 125697-91-8
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: RTYOLBQXFXYMKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lavendustin B is a compound that has been identified as an inhibitor of HIV-1 integrase (IN) interaction with its cognate cellular cofactor lens epithelium-derived growth factor (LEDGF/p75). It is also an inhibitor of Tyrosine Kinase and a competitive inhibitor of glucose transporter 1 (Glut1) .


Synthesis Analysis

The synthesis of this compound and its analogues has been studied. A series of new analogues was designed and docked into the LEDGF/p75 binding pocket of HIV-1 IN . Six analogues of Lavendustine B, containing the benzylamino-hydroxybenzoic scaffold, were selected for synthesis and structure activity-relationship (SAR) studies .


Molecular Structure Analysis

The molecular formula of this compound is C21H19NO5 . Its average mass is 365.379 Da and its monoisotopic mass is 365.126312 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 671.1±55.0 °C at 760 mmHg, and a flash point of 359.7±31.5 °C . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 6 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

HIV-1 Integrase-Hemmung

Lavendustin B wurde als Inhibitor der Interaktion von HIV-1 Integrase (IN) mit seinem zellulären Kofaktor, dem aus Linsenepithel gewonnenen Wachstumsfaktor (LEDGF/p75), identifiziert . Diese Interaktion ist für die Replikation des HIV-1-Virus entscheidend, und ihre Hemmung könnte zur Entwicklung neuer antiretroviraler Medikamente führen .

Entwicklung von Derivaten

This compound dient als Ausgangssubstanz für die Entwicklung neuer Analoga. Diese Analoga werden entwickelt und synthetisiert, um die inhibitorische Wirksamkeit gegen HIV-1 Integrase zu verbessern . Rechnergestützte Ansätze, einschließlich Molekulardynamiksimulationen und Wasserstoffbrückenbindungsanalysen, werden im Designprozess eingesetzt .

Glucosetransporter 1 (Glut1)-Hemmung

This compound ist ein kompetitiver Inhibitor von Glucosetransporter 1 (Glut1) . Glut1 ist für den erleichterten Transport von Glucose über die Plasmamembranen von Säugetierzellen verantwortlich. Die Hemmung von Glut1 kann Auswirkungen auf die Behandlung verschiedener Krankheiten haben, einschließlich Krebs, bei dem häufig eine erhöhte Glukoseaufnahme beobachtet wird .

Tyrosinkinase-Hemmung

This compound ist ein schwacher Inhibitor von Tyrosinkinasen . Tyrosinkinasen spielen eine Schlüsselrolle bei der Modulation der Wachstumsfaktor-Signalgebung, und ihre Hemmung ist eine gängige Strategie bei der Behandlung von Krebs .

Negative Kontrolle für Protein-Tyrosinkinase-Inhibitoren

Aufgrund seiner schwachen inhibitorischen Aktivität gegenüber Tyrosinkinasen wurde this compound als negative Kontrolle für den Protein-Tyrosinkinase-Inhibitor Lavendustin A verwendet .

Multimodaler allosterischer Wirkmechanismus

Die Analoga von this compound hemmen nicht nur die Bindung von IN an LEDGF/p75, sondern hemmen auch schwach die LEDGF/p75-unabhängige katalytische Aktivität von IN . Dies deutet auf einen multimodalen allosterischen Wirkmechanismus hin .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Lavendustin B . It is advised to use personal protective equipment and ensure adequate ventilation .

Biochemische Analyse

Biochemical Properties

Lavendustin B interacts with several biomolecules, including enzymes and proteins. It acts as an inhibitor of HIV-1 integrase, a key enzyme in the HIV replication cycle, by interacting with its cellular cofactor, LEDGF/p75 . This interaction inhibits the integrase’s ability to insert the viral genome into the host cell’s DNA . This compound also exhibits ATP-competitive inhibition of GLUT1 , a major glucose transporter in mammalian cells, affecting glucose uptake and metabolism .

Cellular Effects

In cellular contexts, this compound has been shown to influence various cellular processes. It inhibits the uptake of methylglucose, deoxyglucose, and dehydroascorbic acid in human erythrocytes in a dose-dependent manner . This suggests that this compound can influence cellular metabolism by modulating glucose transport .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits HIV-1 integrase by binding to the LEDGF/p75 binding pocket of the enzyme . This binding interaction disrupts the enzyme’s ability to interact with LEDGF/p75, thereby inhibiting the integration of the viral genome into the host cell’s DNA .

Temporal Effects in Laboratory Settings

It is known that this compound inhibits the uptake of certain glucose derivatives in human erythrocytes in a dose-dependent manner , suggesting that its effects may vary over time depending on the concentration used.

Metabolic Pathways

This compound is involved in several metabolic pathways due to its inhibitory effects on GLUT1 . By inhibiting GLUT1, this compound can potentially affect the metabolic flux of glucose and the levels of glucose-derived metabolites within the cell .

Subcellular Localization

Given its inhibitory effects on GLUT1 , it is likely that this compound localizes to the cell membrane where GLUT1 is predominantly found

Eigenschaften

IUPAC Name

5-[bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c23-18-7-3-1-5-14(18)12-22(13-15-6-2-4-8-19(15)24)16-9-10-20(25)17(11-16)21(26)27/h1-11,23-25H,12-13H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYOLBQXFXYMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CC=C2O)C3=CC(=C(C=C3)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154854
Record name Lavendustin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125697-91-8
Record name Lavendustin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lavendustin b
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16760
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lavendustin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lavendustin B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAVENDUSTIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T53EGQ52Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lavendustin b
Reactant of Route 2
Lavendustin b
Reactant of Route 3
Lavendustin b
Reactant of Route 4
Reactant of Route 4
Lavendustin b
Reactant of Route 5
Reactant of Route 5
Lavendustin b
Reactant of Route 6
Lavendustin b

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.